ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrole ring, followed by esterification with ethanol under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids
Reduction: Alcohol derivatives
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrrole derivatives.
Medicine: Research into its potential as an anti-inflammatory or anticancer agent is ongoing, given the biological activity of related pyrrole compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism by which ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-indole-2-carboxylate: Similar structure but with an indole ring instead of a pyrrole ring.
Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyrrole ring
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
28991-95-9 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 4-tert-butyl-3,5-dimethyl-3H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-7-16-12(15)11-8(2)10(9(3)14-11)13(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
AOYNSXFLMSAALP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C1C)C(C)(C)C)C |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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